![molecular formula C24H23ClN4S B2928606 3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea CAS No. 686751-19-9](/img/structure/B2928606.png)
3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea
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Description
3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea is a useful research compound. Its molecular formula is C24H23ClN4S and its molecular weight is 434.99. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Optical Properties
Compounds with structures similar to the queried chemical have been synthesized and studied for their optical properties. For instance, chlorophyll derivatives appending a pyridyl group in the C3-substituent have been synthesized to study their optical properties and protonation behaviors. Such research contributes to understanding the photophysical properties of chlorophyll-based compounds, which could be beneficial in designing photosensitive materials or in photodynamic therapy (Yamamoto & Tamiaki, 2015).
Antimicrobial Activity
Synthetic efforts to produce new derivatives bearing thiourea or related moieties have shown promise in antimicrobial applications. A study synthesized new pyrazole derivatives containing pyrimidine, pyrimidinethione, and other moieties, which exhibited significant antibacterial and antifungal activities. This research suggests that compounds with similar structural features could be potential candidates for developing new antimicrobial agents (El‐Emary & Abdel-Mohsen, 2006).
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been determined through spectroscopic methods and crystallography. This includes the study of compounds like 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, revealing insights into their crystal structure, intramolecular interactions, and potential for forming dimers. Such studies are crucial for understanding the structural basis of the compound's reactivity and potential applications in material science or as ligands in coordination chemistry (Saeed & Parvez, 2005).
properties
IUPAC Name |
3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4S/c1-17-21(22-6-2-3-7-23(22)27-17)12-14-29(16-18-5-4-13-26-15-18)24(30)28-20-10-8-19(25)9-11-20/h2-11,13,15,27H,12,14,16H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXPOPUXUDRRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CN=CC=C3)C(=S)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-3-ylmethyl)thiourea |
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